

Arimoclomol Maleate: A Comparative Analysis of Long-Term Efficacy and Safety

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Compound of Interest

Compound Name: *Arimoclomol maleate*

Cat. No.: *B1667591*

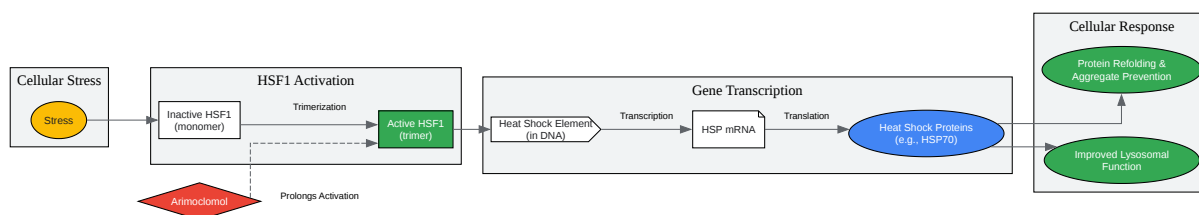
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Arimoclomol, a heat shock protein amplifier, has been investigated for its therapeutic potential in several neurodegenerative and protein-misfolding disorders. This guide provides a comprehensive evaluation of the long-term efficacy and safety of **Arimoclomol maleate**, with a comparative analysis against alternative treatments for Niemann-Pick disease type C (NPC), Amyotrophic Lateral Sclerosis (ALS), and Inclusion Body Myositis (IBM).

Mechanism of Action

Arimoclomol is a co-inducer of the heat shock response (HSR), a cellular protective mechanism against stress.^{[1][2]} It is believed to prolong the activation of Heat Shock Factor 1 (HSF1), the primary transcription factor for heat shock proteins (HSPs).^{[1][3]} This leads to an increased production of molecular chaperones like HSP70, which aid in the proper folding of proteins, prevent the aggregation of misfolded proteins, and improve lysosomal function.^[1] In the context of NPC, Arimoclomol is thought to enhance the function of the defective NPC1 protein.



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Arimoclomol's role in the Heat Shock Response pathway.

Niemann-Pick Disease Type C (NPC)

Arimoclomol is approved for the treatment of NPC in combination with miglustat.

Long-Term Efficacy

The pivotal Phase 2/3 trial (NPC-002) and its 48-month open-label extension (OLE) provide substantial evidence for the long-term efficacy of Arimoclomol in NPC.

Table 1: Long-Term Efficacy of Arimoclomol in NPC (NPC-002 Trial and OLE)

Outcome Measure	Arimoclomol + Routine Care	Placebo + Routine Care (during DB phase)
Mean Annual Change in 5-domain NPCCSS (12-month DB phase)	0.76	2.15
Mean Annual Change in rescored 4-domain NPCCSS (12-month DB phase)	0.35	2.05
Mean Change in 5-domain NPCCSS over 48-month OLE	3.2 (SD 4.8)	N/A
Mean Change in rescored 4-domain NPCCSS over 48-month OLE	2.7 (SD 4.2)	N/A
Mean Annual Change in 5-domain NPCCSS (Placebo to Arimoclomol switchers, first year on Arimoclomol)	0.1	2.0 (on placebo)
Mean Annual Change in rescored 4-domain NPCCSS (Placebo to Arimoclomol switchers, first year on Arimoclomol)	0.2	1.9 (on placebo)

NPCCSS: NPC Clinical Severity Scale. A lower score indicates less severe disease. DB: Double-blind. OLE: Open-label extension. SD: Standard Deviation.

Long-Term Safety

Arimoclomol was generally well-tolerated over the 48-month OLE, with no new safety concerns identified. The most common side effects include upper respiratory tract infection, diarrhea, and decreased weight.

Table 2: Safety Profile of Arimoclomol in NPC (12-month DB phase of NPC-002 Trial)

Adverse Event	Arimoclomol (n=34)	Placebo (n=16)
Any Adverse Event	30 (88.2%)	12 (75.0%)
Serious Adverse Events	5 (14.7%)	5 (31.3%)
Treatment-Related Serious Adverse Events	2 (Urticaria, Angioedema)	0

Comparison with Miglustat

Miglustat is an established treatment for NPC that has been shown to stabilize neurological manifestations. Direct head-to-head, long-term comparative trials with Arimoclomol are limited. However, in the NPC-002 trial, a prespecified subgroup of patients receiving miglustat as routine care showed a significant benefit from the addition of Arimoclomol.

Table 3: Efficacy of Miglustat in NPC (Observational and Clinical Trial Data)

Outcome Measure	Miglustat
Disease Stability (Composite Disability Score)	70.5% of patients had improved or stable disease.
Neurological Manifestations	Stabilization of ambulation, manipulation, language, and swallowing.

Amyotrophic Lateral Sclerosis (ALS)

Clinical trials of Arimoclomol in ALS have not demonstrated efficacy.

Efficacy and Safety

A Phase 3 trial of Arimoclomol in ALS failed to meet its primary and secondary endpoints of extending life or delaying disability progression.

Comparison with Approved ALS Therapies

Riluzole and Edaravone are approved treatments for ALS that have shown modest benefits in slowing disease progression.

Table 4: Efficacy and Safety of Approved ALS Therapies

Drug	Efficacy	Common Adverse Events
Riluzole	Prolongs median survival by approximately 2-3 months.	Asthenia, nausea, dizziness, decreased lung function, abdominal pain.
Edaravone	Slows the decline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.	Contusion, gait disturbance, headache.

Inclusion Body Myositis (IBM)

Arimoclomol has not shown efficacy in the treatment of IBM.

Efficacy and Safety

A multicenter, randomized, double-blind, placebo-controlled trial of Arimoclomol in IBM did not meet its primary endpoint, with no significant difference in the change from baseline on the IBM Functional Rating Scale (IBMFRS) compared to placebo.

Comparison with Investigational IBM Therapies

There are currently no FDA-approved treatments for IBM. Sirolimus is an investigational therapy that has shown some promise in clinical trials.

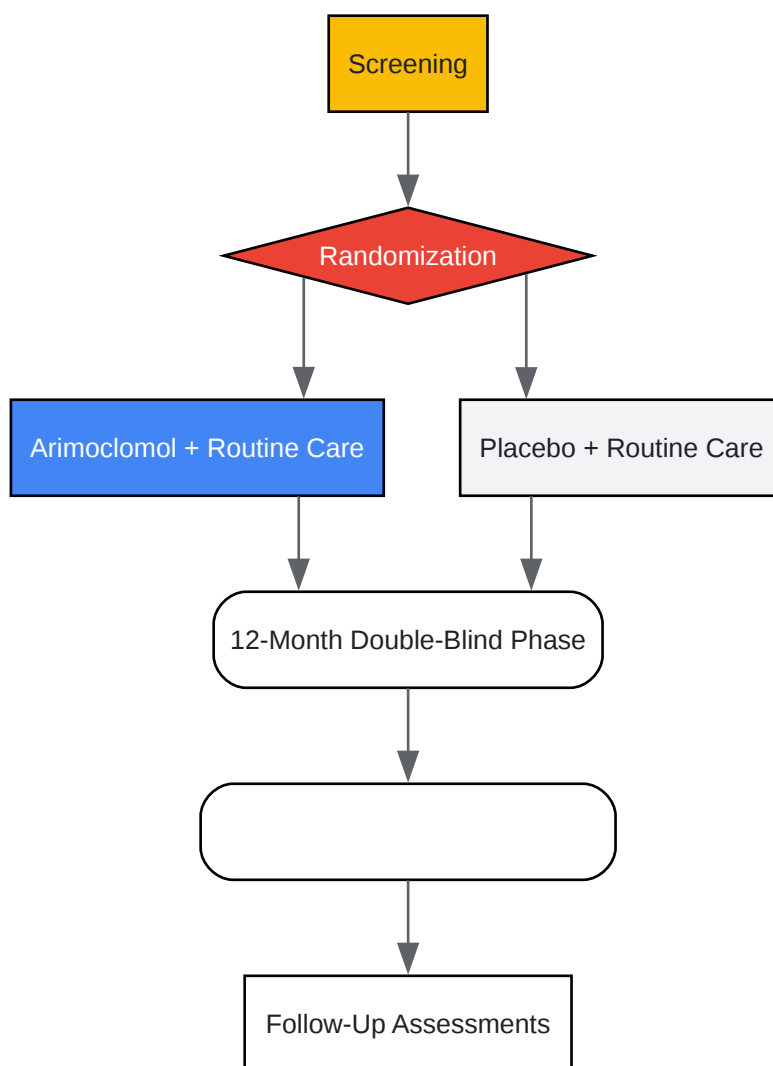
Table 5: Efficacy and Safety of Sirolimus in IBM (Phase 2b Trial)

Outcome Measure	Sirolimus (n=22)	Placebo (n=22)
Change in Maximal Voluntary Isometric Knee Extension Strength (Primary Endpoint)	No significant difference	No significant difference
6-Minute Walk Distance	Showed a tendency towards stabilization	Showed deterioration
Thigh Muscle Fat Fraction (MRI)	Lesser increase	Greater increase
Serious Adverse Events	10 (45%)	6 (27%)

Experimental Protocols

Arimoclomol NPC-002 Phase 2/3 Trial

- **Study Design:** A prospective, randomized, double-blind, placebo-controlled study with a 12-month treatment period, followed by a 48-month open-label extension.
- **Participants:** Patients aged 2 to 18 years with a confirmed diagnosis of NPC.
- **Intervention:** Arimoclomol administered orally three times daily, with the dose adjusted for body weight, or placebo, in addition to routine clinical care (which could include miglustat).
- **Primary Endpoint:** Change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score at 12 months.
- **Key Secondary Endpoints:** Change in the rescored 4-domain NPCCSS (R4DNPCCSS) and other disease-specific measures.



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Workflow of the Arimoclomol NPC-002 clinical trial.

Conclusion

Arimoclomol demonstrates long-term efficacy in slowing disease progression in Niemann-Pick disease type C, particularly when used in conjunction with miglustat, and maintains a favorable safety profile over several years of treatment. However, it has not proven effective for Amyotrophic Lateral Sclerosis or Inclusion Body Myositis in clinical trials. For ALS, Riluzole and Edaravone remain the standard of care with modest benefits. In the case of IBM, while no treatments are currently approved, investigational therapies like Sirolimus are being explored. This comparative guide underscores the importance of targeted therapeutic approaches based

on the underlying pathophysiology of each distinct neurodegenerative disorder. Further research is warranted to identify more effective treatments for ALS and IBM.

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References

- 1. arimoclomol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Impact of histone deacetylase inhibition and arimoclomol on heat shock protein expression and disease biomarkers in primary culture models of familial ALS - PMC [pmc.ncbi.nlm.nih.gov]
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